molecular formula C17H20N4O8S2 B14212979 N,N'-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) CAS No. 832730-54-8

N,N'-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide)

Cat. No.: B14212979
CAS No.: 832730-54-8
M. Wt: 472.5 g/mol
InChI Key: BEQVXOHLNIOWLS-UHFFFAOYSA-N
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Description

N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is a complex organic compound characterized by the presence of nitrobenzene and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pentane-1,5-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the diamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N,N’-(Pentane-1,5-diyl)bis(2-aminobenzene-1-sulfonamide).

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though these reactions are less common.

Scientific Research Applications

N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving sulfonamide and nitrobenzene groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) depends on its application. In biological systems, it may act by inhibiting enzymes that interact with sulfonamide or nitrobenzene groups. The compound can bind to the active site of the enzyme, blocking its activity and leading to a biological effect. The specific molecular targets and pathways involved would depend on the enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with an ethane linker instead of pentane.

    N,N’-(Pentane-1,5-diyl)bis(2-hydroxybenzamide): Similar structure but with hydroxy groups instead of nitro groups.

    N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of nitrobenzene sulfonamide groups.

Uniqueness

N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

832730-54-8

Molecular Formula

C17H20N4O8S2

Molecular Weight

472.5 g/mol

IUPAC Name

2-nitro-N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O8S2/c22-20(23)14-8-2-4-10-16(14)30(26,27)18-12-6-1-7-13-19-31(28,29)17-11-5-3-9-15(17)21(24)25/h2-5,8-11,18-19H,1,6-7,12-13H2

InChI Key

BEQVXOHLNIOWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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